

1H NMR and 13C NMR spectra of N-benzylbut-3-en-1-amine

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Compound of Interest

Compound Name: **N-benzylbut-3-en-1-amine**

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **N-benzylbut-3-en-1-amine**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.^[1] This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of **N-benzylbut-3-en-1-amine**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between the molecule's structure and its spectral features, offers field-proven protocols for data acquisition, and grounds its claims in authoritative references. By integrating theoretical principles with practical application, this guide serves as a self-validating resource for the characterization of **N-benzylbut-3-en-1-amine** and analogous structures.

Introduction: The Role of NMR in Structural Elucidation

The precise arrangement of atoms within a molecule dictates its chemical properties and biological activity. NMR spectroscopy provides a non-destructive window into this molecular architecture.^[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can gather detailed information about the chemical environment, connectivity, and relative number of different atoms.^[1] For a molecule like **N-benzylbut-3-en-1-amine** (Figure 1), which

contains distinct structural motifs—a monosubstituted benzene ring, a terminal alkene, and a secondary amine linkage—NMR is the definitive tool for unambiguous structural confirmation.

This guide will first predict and analyze the key features of the ^1H and ^{13}C NMR spectra. This analysis is based on established principles of chemical shifts, spin-spin coupling, and the influence of electronegative atoms and π -systems. Subsequently, a detailed, robust protocol for acquiring high-quality NMR data is presented, ensuring that experimental results can be reliably obtained and validated.

Figure 1: Molecular Structure of **N-benzylbut-3-en-1-amine**

Caption: Numbering scheme for **N-benzylbut-3-en-1-amine** used for NMR assignments.

Predicted ^1H NMR Spectral Analysis

The ^1H NMR spectrum provides information on the number of distinct proton environments and their connectivity. For **N-benzylbut-3-en-1-amine**, we anticipate signals corresponding to the butenyl, amine, benzylic, and aromatic protons.

Causality of Chemical Shifts and Multiplicities

- Aromatic Protons (H-7, H-8, H-9, H-10, H-11): These five protons are attached to the benzene ring. Due to the ring current effect, they are significantly deshielded and are expected to appear as a multiplet in the range of δ 7.20-7.40 ppm.[2] The protons ortho (H-7, H-11), meta (H-8, H-10), and para (H-9) to the benzyl group may show slightly different chemical shifts, but in many standard spectrometers, they often overlap into a single complex signal.
- Vinyl Protons (H-3, H-4): The protons on the double bond are in a deshielded environment.
 - The internal vinyl proton (H-3) is expected around δ 5.70-5.90 ppm. It will be split by the two terminal vinyl protons (H-4) and the two allylic protons (H-2), resulting in a complex multiplet, often a doublet of triplets of triplets (ddt).
 - The terminal vinyl protons (H-4) are anticipated near δ 5.00-5.20 ppm. They are diastereotopic and will appear as two separate signals, each a multiplet (e.g., doublet of doublets), due to geminal coupling to each other and vicinal coupling to H-3.

- **Benzylic Protons (H-5):** These two protons are adjacent to both the aromatic ring and the nitrogen atom. The proximity to the electronegative nitrogen causes a significant downfield shift compared to a typical benzylic position (which is ~2.3-2.5 ppm).[3][4] Therefore, a singlet is expected around δ 3.70-3.80 ppm. The signal is a singlet because there are no adjacent protons to couple with.
- **Methylene Protons Adjacent to Nitrogen (H-1):** The two protons on C1 are directly attached to the electron-withdrawing nitrogen atom, shifting them downfield. A triplet is expected around δ 2.65-2.80 ppm due to coupling with the two adjacent H-2 protons.[5]
- **Allylic Protons (H-2):** These protons are adjacent to the double bond. Their chemical shift is typically around δ 2.20-2.40 ppm. This signal will likely appear as a quartet or a more complex multiplet due to coupling with both the H-1 and H-3 protons.
- **Amine Proton (N-H):** The chemical shift of the N-H proton is highly variable and concentration-dependent due to hydrogen bonding and exchange rates.[6] It typically appears as a broad singlet anywhere from δ 0.5-3.0 ppm.[6] Its integration should correspond to one proton. Addition of a few drops of D₂O to the NMR sample will cause this signal to disappear, a useful technique for confirming its assignment.

Summary of Predicted ¹H NMR Data

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
H-7, H-8, H-9, H-10, H-11	7.20 - 7.40	Multiplet (m)	5H	-
H-3	5.70 - 5.90	Multiplet (ddt)	1H	$J_{3,4\text{trans}} \approx 17$, $J_{3,4\text{cis}} \approx 10$, $J_{3,2} \approx 7$
H-4	5.00 - 5.20	Multiplet (m)	2H	$J_{4,4\text{gem}} \approx 2$, $J_{4,3} \approx 10-17$
H-5	3.70 - 3.80	Singlet (s)	2H	-
H-1	2.65 - 2.80	Triplet (t)	2H	$J_{1,2} \approx 7$
H-2	2.20 - 2.40	Quartet (q) / Multiplet (m)	2H	$J_{2,1} \approx 7$, $J_{2,3} \approx 7$
N-H	0.5 - 3.0	Broad Singlet (br s)	1H	-

Predicted ^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically unique carbon atom. The chemical shift range is much wider than in ^1H NMR, providing excellent resolution.^[7]

Causality of Chemical Shifts

- Aromatic Carbons (C-6 to C-11): The six carbons of the benzene ring will appear in the aromatic region of the spectrum.
 - The quaternary carbon (C-6), to which the benzyl group is attached, is expected around δ 139.0-141.0 ppm.
 - The other five aromatic CH carbons (C-7 to C-11) will resonate in the range of δ 126.0-129.0 ppm.^[8] Due to symmetry, C-7/C-11 and C-8/C-10 are chemically equivalent and will

produce two signals, while C-9 will produce a third.

- Vinyl Carbons (C-3, C-4):

- The internal vinyl carbon (C-3) is less shielded and will appear further downfield, around δ 135.0-137.0 ppm.
- The terminal vinyl carbon (C-4) is more shielded and is expected around δ 116.0-118.0 ppm.

- Aliphatic Carbons:

- The benzylic carbon (C-5) is attached to nitrogen and the aromatic ring, placing its signal around δ 53.0-55.0 ppm.
- The carbon adjacent to the amine nitrogen (C-1) will be found in the range of δ 48.0-50.0 ppm.
- The allylic carbon (C-2) is the most upfield of the aliphatic carbons, expected around δ 33.0-35.0 ppm.

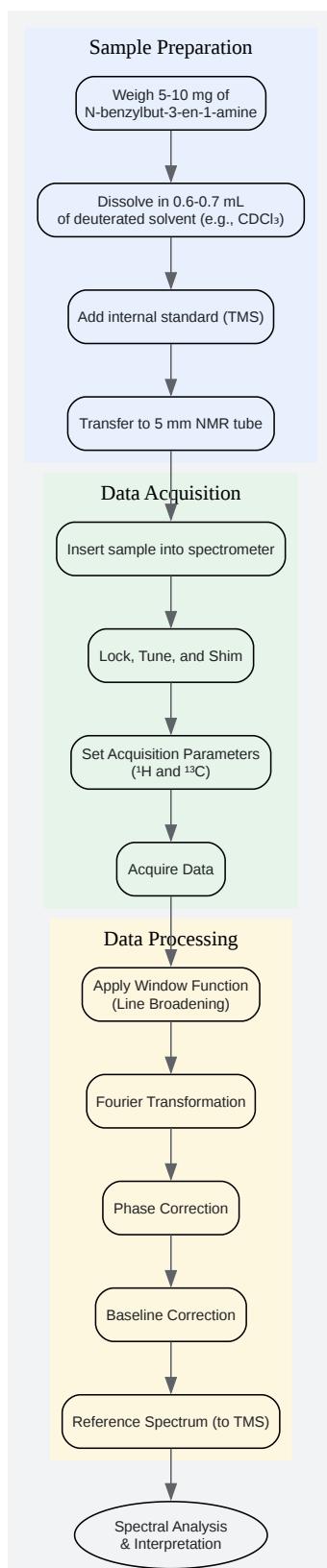
Summary of Predicted ^{13}C NMR Data

Assignment	Predicted Chemical Shift (δ , ppm)
C-3	135.0 - 137.0
C-6	139.0 - 141.0
C-7, C-8, C-9, C-10, C-11	126.0 - 129.0
C-4	116.0 - 118.0
C-5	53.0 - 55.0
C-1	48.0 - 50.0
C-2	33.0 - 35.0

Experimental Protocol: Acquiring High-Integrity NMR Spectra

This section outlines a self-validating protocol for the acquisition of high-quality ^1H and ^{13}C NMR spectra. The causality behind each parameter choice is explained to ensure technical soundness.

Workflow for NMR Data Acquisition and Processing



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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh 5-10 mg of **N-benzylbut-3-en-1-amine**. The use of an appropriate sample concentration is critical for achieving a good signal-to-noise ratio without causing line broadening.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl_3), in a clean vial. CDCl_3 is often chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[9]
 - Add a small amount (1-2 μL of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.[9]
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Spectrometer Setup and Data Acquisition:[10]
 - Insert the NMR tube into the spectrometer's sample holder.
 - Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ^1H and ^{13}C , and shimming the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
 - ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single pulse (e.g., 'zg30').
 - Spectral Width: 0 - 16 ppm. This range comfortably covers all expected proton signals.
 - Acquisition Time: 2 - 4 seconds. A longer acquisition time provides better resolution.
 - Relaxation Delay (d1): 2 - 5 seconds. A longer delay is crucial for complete T_1 relaxation, ensuring that peak integrations are quantitative and accurately reflect the relative number of protons.[9]

- Number of Scans: 8 - 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to singlets and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[11]
 - Spectral Width: 0 - 220 ppm. This standard range encompasses virtually all carbon environments in organic molecules.[9]
 - Acquisition Time: 1 - 2 seconds.
 - Relaxation Delay (d1): 2 seconds. While longer delays are needed for truly quantitative ^{13}C NMR, this value provides a good balance between sensitivity and experiment time for routine structural confirmation.
 - Number of Scans: 256 - 1024 scans are often required due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply an exponential window function (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio at the cost of a slight loss in resolution.
 - Perform a Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum.[9]
 - Manually phase the spectrum to ensure all peaks have a pure positive absorption lineshape.
 - Apply a polynomial baseline correction to create a flat, zero-level baseline across the spectrum.
 - Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl_3 at δ 7.26 ppm)

for ^1H and δ 77.16 ppm for ^{13}C).[\[9\]](#)[\[12\]](#)

- Integrate the ^1H NMR signals and pick peaks for both spectra to determine their chemical shifts.

Conclusion

The combined analysis of ^1H and ^{13}C NMR spectra provides an unambiguous structural fingerprint for **N-benzylbut-3-en-1-amine**. The predicted chemical shifts, multiplicities, and coupling patterns are directly correlated to the distinct electronic environments of the aromatic, vinylic, allylic, and amine-adjacent moieties within the molecule. By following the detailed experimental protocol provided, researchers can reliably acquire high-integrity data that validates these structural assignments. This guide underscores the power of NMR spectroscopy as a cornerstone of chemical analysis, providing the detailed insights necessary for confident structural characterization in research and development.

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